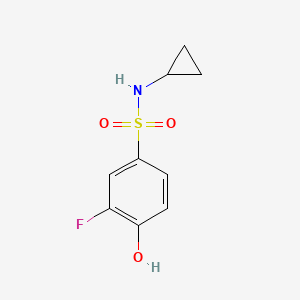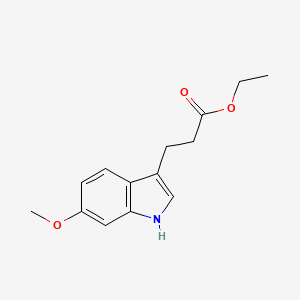
Ethyl 3-(6-Methoxy-3-indolyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “MFCD31977891” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31977891” involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as nucleophilic substitution, oxidation, reduction, and cyclization. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “MFCD31977891” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production methods are designed to be cost-effective while minimizing environmental impact. Advanced techniques such as process optimization and automation are employed to enhance productivity and reduce waste.
化学反応の分析
Types of Reactions
“MFCD31977891” undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Reduction: Reduction reactions can convert “MFCD31977891” into its reduced forms, which may have different reactivity and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions involving “MFCD31977891” typically require specific reagents and conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide, are used in oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, are employed in reduction reactions.
Catalysts: Transition metal catalysts, such as palladium or platinum, are often used to facilitate substitution reactions.
Major Products
The major products formed from the reactions of “MFCD31977891” depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups, which may exhibit different chemical and biological properties.
科学的研究の応用
“MFCD31977891” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, “MFCD31977891” is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways and its efficacy as a drug candidate.
Industry: “MFCD31977891” is used in various industrial processes, such as the production of specialty chemicals and materials.
作用機序
The mechanism of action of “MFCD31977891” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can result in the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific context in which the compound is used and the nature of its molecular targets.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
ethyl 3-(6-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(16)7-4-10-9-15-13-8-11(17-2)5-6-12(10)13/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChIキー |
DNKPQXUOSIVMMK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CNC2=C1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)
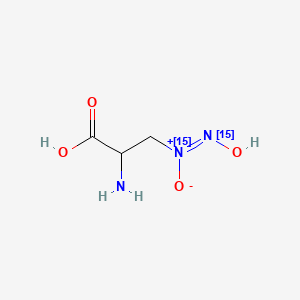

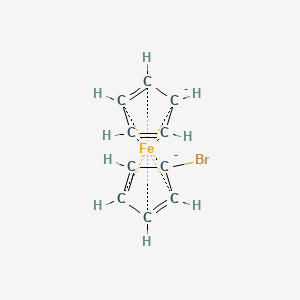
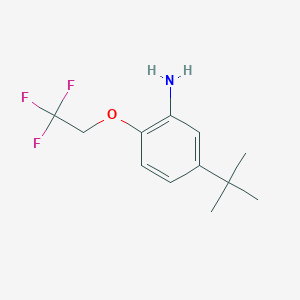
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
![2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)
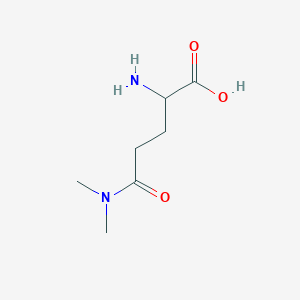
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13721025.png)
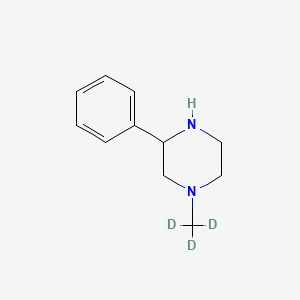
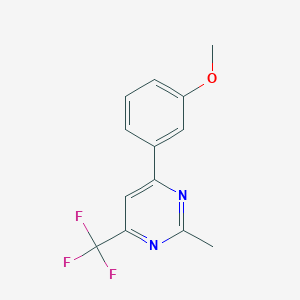
![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)
